Technical Whitepaper: Structural Characterization, Synthesis, and Applications of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid
Technical Whitepaper: Structural Characterization, Synthesis, and Applications of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid
Executive Summary
4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid (CAS 1803566-59-7) is a highly specialized chemical building block utilized extensively in medicinal chemistry and drug discovery [3]. Featuring a rigid benzoic acid core coupled with a basic, conformationally flexible piperidine ring, this molecule serves as a critical intermediate for synthesizing neuroactive and gastrointestinal active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of its physicochemical properties, a self-validating de novo synthesis protocol, and its pharmacological rationale as a scaffold for G-protein coupled receptor (GPCR) ligands.
Structural & Physicochemical Profiling
The molecular architecture of this compound is deliberately designed to fulfill specific pharmacophore requirements. The methoxy group provides necessary steric bulk and acts as a hydrogen-bond acceptor, while the ether linkage introduces a degree of rotational freedom that allows the basic piperidine ring to orient optimally within a receptor binding pocket.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid |
| CAS Number | 1803566-59-7 |
| Molecular Formula | C₁₄H₁₉NO₄ |
| Molecular Weight | 265.31 g/mol |
| Predicted pKa (Basic) | ~9.5 (Piperidine Nitrogen) |
| Predicted pKa (Acidic) | ~4.2 (Carboxylic Acid) |
| Topological Polar Surface Area | 67.0 Ų |
| H-Bond Donors / Acceptors | 1 / 5 |
Expertise Note: The dual pKa values indicate that at physiological pH (7.4), this molecule exists predominantly as a zwitterion. This property is crucial during both the extraction phase of its synthesis and its subsequent formulation into API libraries.
Retrosynthetic Analysis & De Novo Synthesis Protocol
Direct alkylation of a phenolic hydroxyl with a 4-halopiperidine often fails due to the basicity of the piperidine nitrogen, which promotes E2 elimination (yielding a tetrahydropyridine) rather than the desired SN2 substitution. To circumvent this, the protocol below utilizes a Mitsunobu coupling strategy , which provides mild, reliable etherification without competing elimination pathways.
Step-by-Step Methodology
Step 1: Carboxylic Acid Protection (Esterification)
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Rationale: The free carboxylic acid of the starting material (isovanillic acid) must be protected to prevent it from participating in the subsequent Mitsunobu reaction, which would otherwise yield an unwanted ester byproduct.
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Protocol: Suspend isovanillic acid (1.0 eq) in anhydrous methanol (0.5 M). Add a catalytic amount of concentrated H₂SO₄ (0.05 eq). Reflux the mixture for 12 hours. Cool to room temperature, concentrate in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to yield methyl isovanillate .
Step 2: Mitsunobu Coupling
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Rationale: Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) activate the secondary alcohol of 1-methylpiperidin-4-ol for nucleophilic attack by the phenol. While Mitsunobu reactions invert stereochemistry, 1-methylpiperidin-4-ol is achiral (possessing a plane of symmetry), making the reaction straightforward.
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Protocol: Dissolve methyl isovanillate (1.0 eq) and 1-methylpiperidin-4-ol (1.2 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere. Add PPh₃ (1.5 eq) and cool the reaction flask to 0°C. Add DIAD (1.5 eq) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 16 hours. Quench with water, extract with dichloromethane, and purify via silica gel chromatography (eluting with CH₂Cl₂/MeOH/NH₄OH 90:9:1) to isolate the ester intermediate .
Step 3: Saponification and Zwitterion Isolation
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Rationale: Lithium hydroxide (LiOH) is chosen over NaOH/KOH due to its milder nature and excellent solubility in THF/water mixtures, preventing any unwanted side reactions. Adjusting the final pH to the molecule's isoelectric point (pI ≈ 6.8) forces the zwitterion to precipitate, creating a self-validating purification step that avoids complex reverse-phase chromatography.
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Protocol: Dissolve the ester intermediate in a 1:1 mixture of THF and H₂O (0.2 M). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours. Remove the THF in vacuo. Carefully adjust the aqueous layer to pH 6.5 using 1M HCl. Stir at 4°C for 2 hours. Collect the precipitated white solid via vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product.
Fig 1: De novo synthetic workflow from isovanillic acid utilizing a Mitsunobu coupling strategy.
Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the synthesized batch, the following analytical parameters must be met. The presence of the N-methyl singlet in the NMR and the exact mass in the LC-MS validate the successful coupling and deprotection.
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¹H NMR (400 MHz, DMSO-d₆): δ 12.80 (br s, 1H, COOH ), 7.52 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H ), 7.45 (d, J = 2.0 Hz, 1H, Ar-H ), 7.05 (d, J = 8.4 Hz, 1H, Ar-H ), 4.45 (m, 1H, O-CH ), 3.82 (s, 3H, OCH ₃), 2.65-2.55 (m, 2H, piperidine-H ), 2.20 (s, 3H, N-CH ₃), 2.15-2.05 (m, 2H, piperidine-H ), 1.95-1.85 (m, 2H, piperidine-H ), 1.70-1.55 (m, 2H, piperidine-H ).
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LC-MS (ESI+): Calculated for C₁₄H₂₀NO₄ [M+H]⁺ m/z 266.14; Found m/z 266.3.
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HPLC Purity: >98% (C18 column, gradient elution 5-95% MeCN in H₂O with 0.1% TFA over 15 min, UV detection at 254 nm).
Pharmacological Relevance & Molecular Docking Rationale
4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid is a privileged scaffold in the design of neuroprotective agents and gastroprokinetics. Specifically, this structural motif is frequently utilized in the development of 5-HT₄ receptor agonists [1].
The causality behind its use in GPCR ligand design is rooted in its highly specific spatial arrangement:
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The Carboxylic Acid Vector: Serves as the primary point for amidation. Coupling this acid with various lipophilic amines generates libraries of compounds capable of crossing the blood-brain barrier [1].
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The Piperidine Nitrogen: The basic amine (pKa ~9.5) is protonated at physiological pH. This is an absolute requirement for anchoring the ligand via a salt bridge to the highly conserved Asp3.32 residue found in the transmembrane domain of the 5-HT₄ receptor[1] [2].
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The Methoxy/Ether Core: The distance between the aromatic ring and the basic nitrogen is a crucial structural parameter for receptor recognition. The ether linkage provides the exact angstrom distance required to optimize the interaction between the methoxy group (binding to a hydrophobic pocket) and the basic nitrogen [2].
Fig 2: Pharmacophore mapping of the scaffold highlighting key GPCR interaction points.
References
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Rochais, C., et al. "Design, Synthesis, and Biological Evaluation of New 5-HT4 Receptor Agonists: Application as Amyloid Cascade Modulators and Potential Therapeutic Utility in Alzheimer's Disease." Journal of Medicinal Chemistry, ACS Publications, 2009.[Link]
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Joubert, J., et al. "New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors." Journal of Medicinal Chemistry, ACS Publications, 1999.[Link]
![Chemical Structure of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid](https://i.imgur.com/EXAMPLE.png)
